molecular formula C14H14N2O8 B166358 N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide CAS No. 132774-52-8

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide

Cat. No.: B166358
CAS No.: 132774-52-8
M. Wt: 338.27 g/mol
InChI Key: HLYQBBSYKLLKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide (referred to as MESS) is a heterobifunctional crosslinker containing two reactive groups: a maleimide (targeting thiols, -SH) and an N-hydroxysuccinimide (NHS) ester (targeting amines, -NH2). Its structure includes a metabolizable ester bond in the spacer, linking the maleimidoethoxy group to the succinimidyl ester. This design enables its use in antibody-radionuclide conjugation, where the ester bond allows for controlled in vivo cleavage, reducing off-target accumulation . MESS was specifically developed to conjugate gallium-67 (67Ga)-labeled succinyldeferoxamine (SDF) to antibodies, facilitating targeted imaging applications .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2,5-dioxopyrrol-1-yl)ethyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYQBBSYKLLKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157772
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132774-52-8
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132774528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide, often abbreviated as MESS, is a bifunctional reagent that has garnered attention for its potential applications in drug delivery and therapeutic development. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

Overview of this compound

MESS is characterized by its maleimide functionality, which is known for its ability to react selectively with thiols. This property makes it a valuable tool in bioconjugation chemistry, particularly for the modification of proteins and peptides. The compound features an ester bond that enhances its stability and reactivity in biological systems.

Antioxidant and Enzyme Inhibition

Research indicates that succinimide derivatives, including MESS, exhibit notable antioxidant properties. Studies have shown that compounds similar to MESS can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, derivatives demonstrated up to 97.30% inhibition against BChE, indicating strong potential as therapeutic agents in managing cholinergic dysfunctions .

Drug Delivery Applications

The modification of liposomes with maleimide-functionalized polyethylene glycol (PEG), including MESS, has been shown to significantly enhance drug delivery efficiency both in vitro and in vivo. In studies comparing modified versus unmodified liposomes, the MESS-modified liposomes exhibited improved cellular uptake without increasing cytotoxicity . This suggests that MESS can be effectively utilized to improve the pharmacokinetics of therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of MESS and its derivatives can be understood through SAR analysis. The presence of specific functional groups, such as the maleimide moiety and succinimide ring, contributes to their reactivity and biological efficacy. A comprehensive review highlighted various derivatives that possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties .

Case Studies

  • Antibacterial Activity : A study explored the conjugation of maleimide-based scaffolds with antibacterial peptides to create synbodies. These constructs displayed significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of MESS in developing new antibiotics .
  • Radiopharmaceutical Applications : Research on radiolabeled compounds using MESS has shown promise in nuclear imaging. The compound's ability to chelate radionuclides enhances the localization of therapeutic agents within tumors while minimizing off-target effects .

Data Summary

Biological Activity Measurement Findings
AChE Inhibition% InhibitionUp to 93.20%
BChE Inhibition% InhibitionUp to 97.30%
Antioxidant ActivityIC50 (μM)DPPH: 2.52; ABTS: 3.29
Drug Delivery EfficiencyUptake ComparisonEnhanced with MESS modification
Antibacterial ActivityBactericidal EffectEffective against MRSA

Scientific Research Applications

Biomedical Imaging and Radiolabeling

One of the primary applications of MESS is in biomedical imaging , particularly in the conjugation of antibodies with radionuclides for cancer diagnostics. Arano et al. (1991) highlighted its utility in developing a bifunctional reagent for antibody conjugation with gallium-67, which is critical for imaging tumor sites in patients. The ability to label antibodies enhances their detection and localization in diagnostic imaging, thus improving cancer management strategies.

Chemical Synthesis and Structural Characterization

MESS has been employed in the synthesis of various chemical derivatives . For instance, Wang et al. (2013) synthesized triphenylantimony di(N-oxy succinimide) compounds, using MESS as a key intermediate. The structural properties of these compounds were characterized through spectroscopic techniques and X-ray diffraction, showcasing the versatility of MESS in creating complex molecular architectures.

Catalytic Applications in Organic Chemistry

In organic chemistry, MESS serves as a catalyst in reactions such as the desymmetrization of N-arylmaleimides via vinylogous Michael addition. Di Iorio et al. (2014) demonstrated that MESS could facilitate this process effectively, enabling the synthesis of chiral compounds which are essential in pharmaceutical applications. This catalytic property highlights its importance in developing new synthetic methodologies.

Material Science and Controlled Release Mechanisms

The compound's role in material science , especially in controlled drug release systems, has been explored extensively. Baldwin & Kiick (2011) investigated maleimide-thiol adducts involving MESS and their degradation mechanisms. Their research indicated potential applications in drug delivery systems where controlled release rates are crucial for therapeutic efficacy.

Antimicrobial and Pharmacological Applications

Research has also focused on the antimicrobial properties of succinimides derived from MESS. Shetgiri & Nayak (2006) reported on the biological activities of these compounds, emphasizing their potential as therapeutic agents against bacterial infections. The ability to modify these compounds further enhances their pharmacological profiles.

Case Study 1: Antibody Conjugation for Cancer Imaging

A study conducted by Arano et al. demonstrated that MESS could effectively conjugate gallium-67 to antibodies, significantly improving imaging contrast in tumor tissues compared to conventional methods.

Case Study 2: Chiral Synthesis

Di Iorio et al.'s work on N-arylmaleimides showcased how MESS facilitated the production of chiral molecules, which are vital for developing specific drugs with reduced side effects.

Case Study 3: Drug Delivery Systems

Baldwin & Kiick's exploration into the degradation of maleimide-thiol adducts revealed that using MESS could enhance the stability and release profiles of drugs, making it a promising candidate for future drug formulations.

Chemical Reactions Analysis

Thiol-Maleimide Michael Addition

The maleimide group in MESS reacts selectively with free thiol (-SH) groups via a Michael addition mechanism, forming stable thioether bonds . This reaction occurs under mild physiological conditions (pH 6.5–7.5, 25°C) and is widely used for protein conjugation. Key characteristics include:

  • Reaction Rate : Completes within 2–4 hours at room temperature.

  • Specificity : Minimal cross-reactivity with other functional groups like amines.

  • Applications : Antibody-drug conjugates (ADCs) and site-specific protein labeling .

Succinimidyl Ester-Amine Coupling

The active succinimidyl ester group in MESS reacts with primary amines (-NH₂) to form amide bonds. This nucleophilic acyl substitution is efficient in aqueous or organic solvents (e.g., DMSO, THF) at pH 7.0–9.0 .

Parameter Conditions Efficiency
Temperature 0–25°C>90% yield
Catalyst None required
Competing Reactions Hydrolysis (mitigated by low H₂O content)

This reaction enables covalent attachment to amine-containing ligands like deferoxamine (DFO), facilitating radiometal chelation (e.g., ⁶⁷Ga) .

Metabolic Ester Bond Cleavage

The ester linkage in MESS undergoes hydrolysis in vivo via carboxyesterases, releasing metabolites. This property distinguishes MESS from nonmetabolizable linkers (e.g., EMCS) :

Property MESS EMCS
Linkage Type Ester (hydrolyzable)Amide (stable)
In Vivo Clearance Faster (reduced liver/kidney uptake)Slower
Metabolite Succinic acid derivativesNone

Hydrolysis studies demonstrate complete cleavage of MESS’s ester bond within 24 hours in esterase-containing buffers .

Comparative Reactivity Analysis

MESS’s dual functionality allows sequential conjugation:

  • Step 1 : Maleimide-thiol coupling (e.g., thiolated antibodies).

  • Step 2 : Succinimidyl ester-amine coupling (e.g., DFO chelators) .

Critical Findings :

  • Radiolabeled conjugates (⁶⁷Ga-DFO-MESS-IgG) show >95% radiochemical purity via HPLC .

  • Stability tests confirm minimal dissociation of ⁶⁷Ga from DFO-MESS complexes under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare MESS with structurally or functionally related succinimide-based crosslinkers:

Table 1: Key Properties of MESS and Comparable Compounds

Compound Name (Abbreviation) Reactive Groups Spacer Structure Spacer Length Metabolizable? Solubility Key Applications
MESS Maleimide + NHS ester Ethoxy-succinyl ~10.3 Å Yes (ester) Moderate Antibody-radionuclide conjugation
EMCS (N-(ε-Maleimidocaproyloxy)succinimide) Maleimide + NHS ester Hexanoic acid ~16.2 Å No Moderate Protein crosslinking, antibody-drug conjugates (ADCs)
Sulfo-GMBS (Sulfo-N-succinimidyl 4-maleimidobutyrate) Maleimide + Sulfo-NHS ester Sulfonated butyric acid ~8.5 Å No High (aqueous) Surface conjugation (e.g., nanoparticles)
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Maleimide + NHS ester Cyclohexane-carboxylate ~11.6 Å No Low Structural biology, ADCs
AMAS (N-(4-Maleimidoacetoxy)succinimide ester) Maleimide + NHS ester Acetoxy ~5.0 Å No Moderate Short-range protein crosslinking

Critical Analysis of Differences

Functional Groups and Reactivity :

  • All compounds feature maleimide and NHS ester groups, enabling dual reactivity with thiols and amines. However, Sulfo-GMBS includes a sulfonate group on the NHS ester, enhancing water solubility for reactions in aqueous buffers .

Spacer Design and Length: MESS’s ethoxy-succinyl spacer (~10.3 Å) balances flexibility and distance, while EMCS’s hexanoic acid spacer (~16.2 Å) provides longer reach for conjugating distant epitopes .

Metabolizability: MESS is unique due to its ester bond, which is cleaved by carboxyesterases in vivo. This property reduces background noise in imaging by accelerating clearance of unbound radionuclides, unlike non-metabolizable linkers like EMCS or SMCC .

Applications: MESS is optimized for radiopharmaceuticals, as shown in mouse studies where 67Ga-DFO-MESS-IgG exhibited faster blood clearance and lower liver/kidney accumulation than EMCS-based conjugates . Sulfo-GMBS is preferred for surface modifications (e.g., functionalizing nanoparticles) due to its solubility . SMCC and AMAS are widely used in structural studies (e.g., mapping protein interactions) due to their reliability across diverse pH conditions .

Stability and Performance: GMBS (a non-sulfonated analog of Sulfo-GMBS) demonstrated higher sensitivity in antibody-enzyme conjugation but poor thermal stability compared to sodium periodate-based methods, highlighting the trade-off between reactivity and robustness .

Research Findings and Implications

  • Metabolizable Linkers: MESS’s ester bond offers a strategic advantage for in vivo applications, but its susceptibility to enzymatic cleavage may limit utility in long-term studies. Non-metabolizable alternatives (e.g., EMCS) are preferable for stable conjugates .
  • Spacer Length : Crosslinking efficiency in structural studies (e.g., SERCA2a-PLB interactions) correlates with spacer length. For example, AMAS (5.0 Å) showed lower efficiency than BMPS (11.7 Å) in capturing dynamic protein interactions .
  • Solubility : Sulfo-GMBS’s sulfonate group addresses solubility challenges in aqueous systems, a limitation of hydrophobic analogs like SMCC .

Preparation Methods

Step 1: Acylation with Succinic Anhydride

N-(2-Hydroxyethyl)maleimide reacts with succinic anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) catalyzes the ring-opening of succinic anhydride, forming an intermediate hemisuccinate:

N-(2-Hydroxyethyl)maleimide+Succinic anhydrideTEA, DCMMaleimide-hemisuccinate\text{N-(2-Hydroxyethyl)maleimide} + \text{Succinic anhydride} \xrightarrow{\text{TEA, DCM}} \text{Maleimide-hemisuccinate}

Conditions :

  • Molar ratio: 1:1.2 (N-(2-hydroxyethyl)maleimide : succinic anhydride)

  • Temperature: 0–25°C

  • Reaction time: 4–6 hours.

Step 2: NHS Ester Formation

The maleimide-hemisuccinate intermediate is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC):

Maleimide-hemisuccinate+NHSDCC, DMAPMESS\text{Maleimide-hemisuccinate} + \text{NHS} \xrightarrow{\text{DCC, DMAP}} \text{MESS}

Optimization Parameters :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Catalysis: 4-Dimethylaminopyridine (DMAP) enhances NHS ester yield.

  • Yield: 65–75% after recrystallization (ethyl acetate/hexane).

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A solvent-free protocol achieves 85% yield in 15 minutes:

Procedure :

  • Mix N-(2-hydroxyethyl)maleimide, succinic anhydride, and TEA (1:1.1:1.5 molar ratio).

  • Irradiate at 100°C (300 W) for 10 minutes.

  • Add NHS and DCC, then irradiate at 80°C for 5 minutes.

Advantages :

  • Reduced side products (e.g., maleimide hydrolysis).

  • Energy efficiency compared to thermal methods.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted NHS and DCC derivatives.

  • Recrystallization : Ethyl acetate/hexane (1:4) yields >95% pure MESS.

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity.

Analytical Validation

TechniqueKey DataPurpose
FTIR 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (NHS)Functional group confirmation
¹H NMR δ 2.8 ppm (succinimide), δ 6.7 ppm (maleimide)Structural integrity
MALDI-TOF MS m/z 339.3 [M+H]⁺Molecular weight verification

Comparative Analysis of Methods

ParameterConventional SynthesisMicrowave Synthesis
Reaction Time6–8 hours15 minutes
Yield65–75%80–85%
Purity>95%>98%
ScalabilityPilot-scale feasibleLab-scale only

Applications in Bioconjugation

MESS enables site-specific protein modification via:

  • Maleimide-thiol coupling : pH 6.5–7.5, 25°C, 2-hour incubation.

  • NHS-amine conjugation : pH 8–9, 1-hour reaction.

Case Study :

  • Antibody-67Ga Conjugates : MESS-linked deferoxamine (DFO) to IgG showed 30% faster plasma clearance than non-metabolizable analogs.

Challenges and Mitigation Strategies

  • Maleimide Hydrolysis : Use anhydrous solvents and inert atmospheres.

  • Steric Hindrance : Optimize linker length with polyethylene glycol (PEG) spacers.

  • Toxicity : Purify conjugates via size-exclusion chromatography to remove unreacted crosslinker .

Q & A

Q. What are the primary applications of N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide in bioconjugation?

This compound is a heterobifunctional crosslinker containing an NHS ester (reacting with primary amines) and a maleimide group (reacting with thiols). It is widely used to conjugate proteins, antibodies, or peptides to amine-functionalized polymers or surfaces. For example, in enzyme-responsive delivery systems, maleimide-based crosslinkers like this compound enable stable conjugation of antibody fragments (e.g., VHHs) to dextran polymers via amine-thiol coupling . Methodologically, reactions should be conducted at pH 6.5–7.5 for maleimide-thiol specificity and pH 8–9 for NHS-amine coupling, with stoichiometric ratios optimized to avoid overmodification .

Q. How should researchers handle and store this compound to maintain reactivity?

The NHS ester is moisture-sensitive, requiring storage at –20°C under desiccation. Maleimide groups are prone to hydrolysis in aqueous buffers; thus, conjugation reactions should use freshly prepared solutions in anhydrous solvents (e.g., DMSO or DMF). Pre-reaction purification of target molecules (e.g., thiol-containing proteins) via desalting columns is recommended to remove reducing agents like DTT that could compete with maleimide-thiol binding .

Q. What analytical techniques validate successful conjugation?

SDS-PAGE with Coomassie staining or western blotting can confirm molecular weight shifts post-conjugation. Quantification of free thiols (via Ellman’s assay) or amines (via TNBS assay) before and after reaction provides indirect validation. For precise characterization, MALDI-TOF mass spectrometry or HPLC-SEC is used to resolve conjugated products from unreacted components .

Advanced Research Questions

Q. How can researchers address inconsistencies in conjugation efficiency across experimental replicates?

Variability often arises from thiol oxidation or NHS ester hydrolysis. To mitigate this:

  • Use inert atmospheres (e.g., nitrogen) during thiol-containing protein handling.
  • Monitor NHS ester integrity via NMR (disappearance of the succinimide proton signal at δ 2.8 ppm) or FTIR (loss of the ester carbonyl peak at ~1740 cm⁻¹) .
  • Optimize reaction stoichiometry using a molar excess of crosslinker (e.g., 5:1 crosslinker-to-protein ratio) to compensate for hydrolysis .

Q. What strategies improve the plasma stability of maleimide conjugates in vivo?

Maleimide-thiol adducts can undergo retro-Michael reactions in blood plasma. Advanced approaches include:

  • Using more stable maleimide derivatives (e.g., arylpropiolonitriles or APN-based linkers) to reduce hydrolysis.
  • Introducing a stabilizing step, such as maleimide ring hydrolysis to a succinamic acid derivative post-conjugation, which resists disulfide exchange .

Q. How does the succinimide moiety influence racemization or degradation in biological systems?

The succinimide intermediate can racemize under physiological conditions, particularly in Asp/Asn-rich regions, via catalysis by phosphate ions. This process is monitored using chiral HPLC or capillary electrophoresis. To minimize racemization, avoid prolonged incubation at alkaline pH (>8.5) and use low-temperature storage for conjugates .

Q. What synthetic methods optimize the yield of this compound derivatives?

Microwave-assisted synthesis under solvent-free conditions reduces reaction time (from hours to minutes) and improves yield (>85%) compared to traditional thermal methods. Substituent effects on reactivity can be studied via DFT calculations to predict electronic influences on maleimide and NHS ester stability .

Data Contradiction Analysis

Q. Why do some studies report reduced bioactivity post-conjugation despite high reaction efficiency?

Steric hindrance from bulky linkers or improper orientation of functional groups may impair target binding. To resolve this:

  • Compare linker lengths (e.g., GMBS vs. SMCC) to balance stability and flexibility.
  • Perform functional assays (e.g., ELISA) alongside conjugation validation to ensure retained activity .

Q. How to interpret conflicting results on crosslinker toxicity in cell-based assays?

Residual unreacted crosslinker or byproducts (e.g., succinimide hydrolysis products) may exert cytotoxic effects. Purify conjugates via size-exclusion chromatography or dialysis. Toxicity screening using MTT assays on control cells treated with crosslinker alone is critical .

Methodological Tables

Table 1. Key Reaction Parameters for Optimal Conjugation

ParameterNHS Ester ReactionMaleimide Reaction
pH Range8.0–9.06.5–7.5
Temperature4–25°C4–25°C
Incubation Time1–2 hours30–60 minutes
Quenching ReagentTris bufferβ-Mercaptoethanol

Table 2. Stability Comparison of Maleimide Derivatives

DerivativePlasma Half-Life (h)Hydrolysis Resistance
Standard Maleimide12–24Low
APN-Based Linkers>72High
SMCC24–48Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide
Reactant of Route 2
N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.